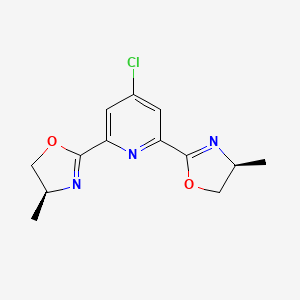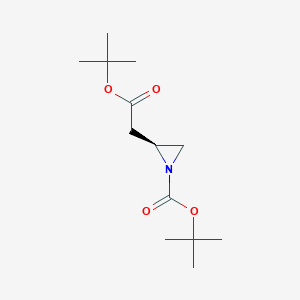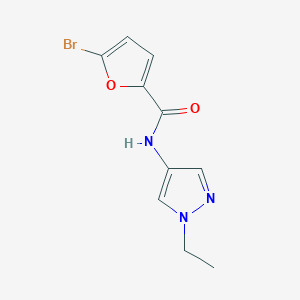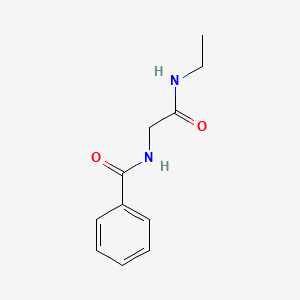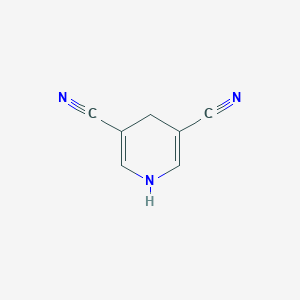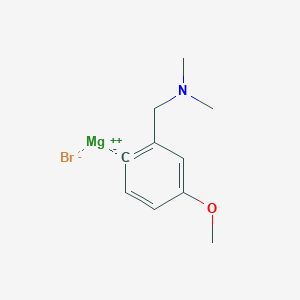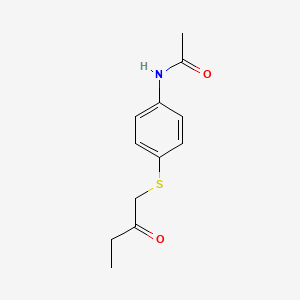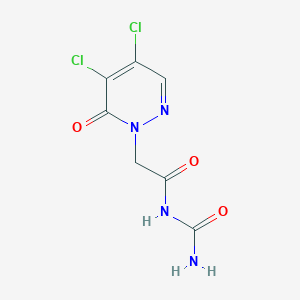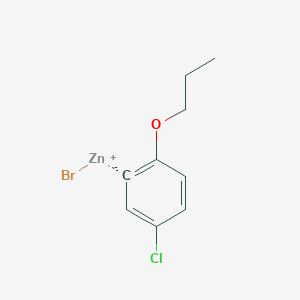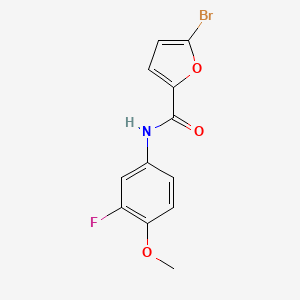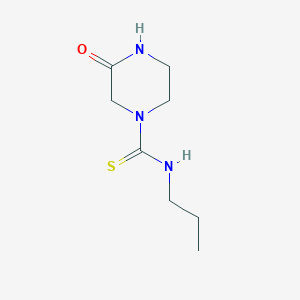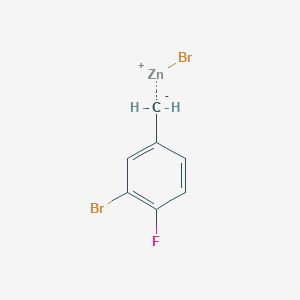
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a pyrrolidine ring. The distinct arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Substitution: The final step involves the substitution of the sulfonamide group with a pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential as a modulator of biological pathways, particularly those involving G-protein coupled receptors.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating immune responses and treating inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as G-protein coupled receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular responses. This modulation can result in therapeutic effects, such as reducing inflammation or modulating immune responses.
Comparaison Avec Des Composés Similaires
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the pyrrolidine ring, which may result in different biological activity.
N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide: Lacks the methyl groups, potentially affecting its chemical reactivity and biological properties.
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide: Substitutes the sulfonamide group with a carboxamide group, which may alter its chemical and biological behavior.
The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H18N4O2S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1,3,5-trimethyl-N-pyrrolidin-3-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)14(3)12-7)17(15,16)13-9-4-5-11-6-9/h9,11,13H,4-6H2,1-3H3 |
Clé InChI |
YPKRUAFYEIMRMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


